molecular formula C12H10BrIN2O B4908911 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone

Cat. No.: B4908911
M. Wt: 405.03 g/mol
InChI Key: RTXBWDBQOQVWNR-UHFFFAOYSA-N
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Description

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone is a compound that features a pyrazole ring substituted with bromine and methyl groups, and an iodo-substituted phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone typically involves the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-iodobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and the halogen substituents play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the iodo-phenyl methanone moiety.

    2-iodobenzoyl chloride: Contains the iodo-phenyl methanone structure but lacks the pyrazole ring.

    N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]fullerene-C60: A fullerene derivative with a similar pyrazole structure.

Uniqueness

The uniqueness of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromine and iodine atoms, along with the pyrazole and methanone functionalities, makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrIN2O/c1-7-11(13)8(2)16(15-7)12(17)9-5-3-4-6-10(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXBWDBQOQVWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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